
1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene
Vue d'ensemble
Description
1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene, also known as 4-isopropyl-1-bromo-2-fluorobenzene (IPFB), is an organofluorine compound that has been used in numerous scientific research applications. It is an aromatic compound with a molecular formula of C9H11BrF. IPFB is a colorless liquid at room temperature and has a boiling point of 132 °C. It is a highly reactive compound and is typically used in the laboratory in the form of a solution or as a reagent.
Applications De Recherche Scientifique
Synthesis of Antidepressant Molecules
This compound plays a crucial role in the synthesis of antidepressant drugs. Metal-catalyzed reactions, particularly those involving transition metals like iron, nickel, and ruthenium, are essential for creating key structural motifs found in antidepressants . These include tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), which are synthesized using various efficient metal-catalyzed steps .
Development of Dual- or Multi-target Antidepressants
The ongoing research in medicinal chemistry is focused on developing novel antidepressants that target multiple pathways in the brain. The compound is likely used in the synthesis of these new drugs, aiming to provide rapid onset, fewer side effects, and improved cognitive function .
Catalysis in Organic Synthesis
In organic chemistry, this compound may be used as a catalyst or a precursor in catalytic cycles, especially for reactions that require precise manipulation of complex molecules. For example, it could be involved in the enantioselective production of C–S bonds, contributing to the synthesis of various pharmacologically active compounds .
Material Science Research
The bromo-fluoro substitution pattern on the compound makes it a valuable building block in material science. It can be used to synthesize advanced materials with specific electronic or photonic properties, which are crucial for developing new sensors, semiconductors, or other high-tech materials .
Fluorinated Building Blocks
Fluorinated compounds are highly sought after in pharmaceuticals and agrochemicals due to their unique properties. “1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene” can serve as a fluorinated building block for the synthesis of various bioactive molecules .
Chemical Database and Reference Material
The compound’s detailed chemical information, such as molecular weight, structure, and InChI keys, is stored in chemical databases like the NIST Chemistry WebBook. This makes it an important reference material for researchers and chemists working on related compounds or reactions .
Safety and Hazards
Propriétés
IUPAC Name |
1-(1-bromo-2-fluoropropan-2-yl)-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrF/c1-9(2)10-4-6-11(7-5-10)12(3,14)8-13/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUCGPXQORELJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



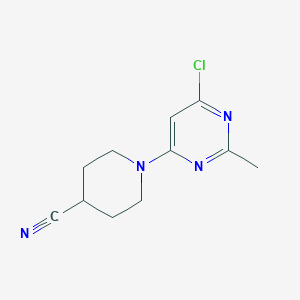
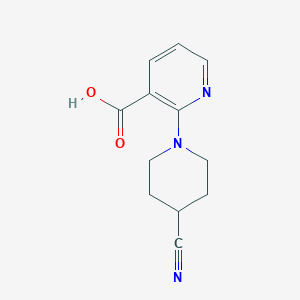
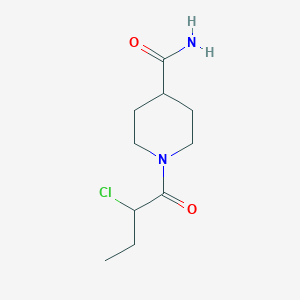
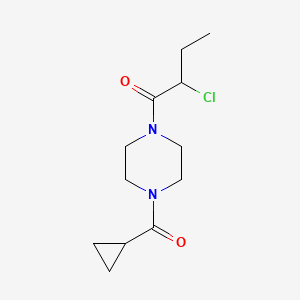
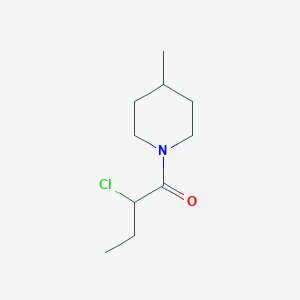
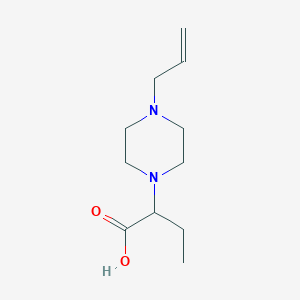
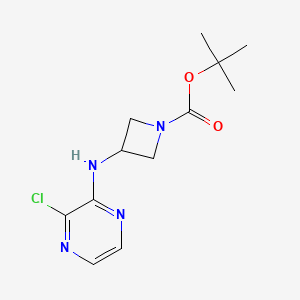
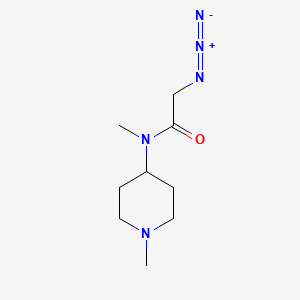
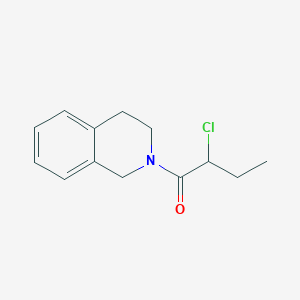

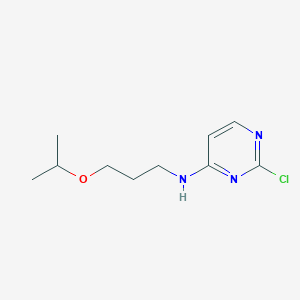
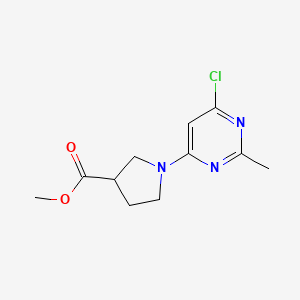
![3-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B1479205.png)
